L-Dansyl-I+/--amino-n-butyric acid L-Dansyl-I+/--amino-n-butyric acid
Brand Name: Vulcanchem
CAS No.: 58260-76-7
VCID: VC18721398
InChI: InChI=1S/C16H20N2O4S/c1-4-13(16(19)20)17-23(21,22)15-10-6-7-11-12(15)8-5-9-14(11)18(2)3/h5-10,13,17H,4H2,1-3H3,(H,19,20)/t13-/m0/s1
SMILES:
Molecular Formula: C16H20N2O4S
Molecular Weight: 336.4 g/mol

L-Dansyl-I+/--amino-n-butyric acid

CAS No.: 58260-76-7

Cat. No.: VC18721398

Molecular Formula: C16H20N2O4S

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

L-Dansyl-I+/--amino-n-butyric acid - 58260-76-7

Specification

CAS No. 58260-76-7
Molecular Formula C16H20N2O4S
Molecular Weight 336.4 g/mol
IUPAC Name (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid
Standard InChI InChI=1S/C16H20N2O4S/c1-4-13(16(19)20)17-23(21,22)15-10-6-7-11-12(15)8-5-9-14(11)18(2)3/h5-10,13,17H,4H2,1-3H3,(H,19,20)/t13-/m0/s1
Standard InChI Key WHTSAZUJHJPZOV-ZDUSSCGKSA-N
Isomeric SMILES CC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Canonical SMILES CCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

L-Dansyl-α-amino-n-butyric acid, systematically named (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid, is a chiral dansylated derivative of α-aminobutyric acid. Its molecular formula is C₁₆H₂₀N₂O₄S, with a molecular weight of 336.41 g/mol . The "L" designation refers to the (S)-configuration at the α-carbon, though racemic (DL) forms are more commonly reported in commercial sources .

Structural Characteristics

The molecule comprises:

  • A dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) attached to the amino group of α-aminobutyric acid.

  • A four-carbon butyric acid backbone with a carboxylate terminus.

  • Piperidinium salt forms (e.g., CAS 77481-12-0) enhance solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number (free acid)102783-63-1
CAS Number (piperidinium salt)77481-12-0
Molecular Weight336.41 g/mol (free acid)
Exact Mass336.114 g/mol
LogP (Partition Coefficient)4.61 (indicating high lipophilicity)
PSA (Polar Surface Area)107.12 Ų

Synthesis and Derivatization

Synthesis Methodology

The compound is synthesized via dansyl chloride derivatization:

  • Reaction: α-Amino-n-butyric acid reacts with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) in an alkaline medium (pH 9–10).

  • Quenching: Excess dansyl chloride is neutralized with alanine or acetic acid .

  • Purification: The product is isolated via liquid-liquid extraction (toluene) and filtered through a 0.45 μm nylon membrane .

Key Reaction Parameters

  • Temperature: 25–30°C to prevent hydrolysis of dansyl chloride.

  • Solvent: Bicarbonate buffer (pH 9.5) optimizes sulfonamide bond formation .

Analytical Applications in Chromatography

HPLC Detection of Amino Acids

L-Dansyl-α-amino-n-butyric acid serves as a fluorescent tag for amino acid quantification. In one optimized protocol :

  • Column: Phenomenex Synergi Hydro-RP (4 μm, 80 Å, 10 cm × 4.6 mm).

  • Mobile Phase: Gradient of acetonitrile (3%–70%) in sodium acetate buffer (pH 5.94).

  • Detection: Fluorescence (Ex: 340 nm, Em: 515 nm).

Table 2: HPLC Performance Metrics

ParameterValue
Retention Time18.40 min (GABA analog)
Linear Range5–100 pmol
Detection Limit0.5 pmol
Column Longevity>1,000 samples

Neurotransmitter Modulation Studies

In cortical neuron cultures, dansyl-derivatized amino acids enabled quantification of γ-aminobutyric acid (GABA) and glutamate. Nigella sativa extract increased GABA secretion by 30% while reducing glutamate by 22%, demonstrating the compound’s utility in studying inhibitory/excitatory balance .

Biochemical and Pharmacological Insights

Stability Considerations

  • Light Sensitivity: Dansyl derivatives degrade under UV light; storage in amber vials is recommended.

  • Thermal Stability: Stable at ≤−20°C for >6 months .

Emerging Applications and Future Directions

Pharmaceutical Formulations

GABA-enriched fermented extracts (produced via Lactobacillus brevis PML1) show anticancer and antioxidant activity . Dansyl derivatives could monitor GABA yield in such bioprocesses.

Plant Biochemistry

In forest tree tissues, dansyl derivatization enabled simultaneous quantification of 22 amino acids and polyamines, revealing stress-induced changes in GABA levels .

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